4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide
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Overview
Description
4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-cyclopropoxy-3-iodopyridine and N,N-dimethylamine.
Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Reaction Steps: The 4-cyclopropoxy-3-iodopyridine is reacted with N,N-dimethylamine under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-6-iodo-N,N-dimethylpicolinamide: This compound has a similar structure but differs in the position of the iodine atom.
3-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-4-amine: This compound has a similar cyclopropoxy and iodine substitution but differs in the amine group and its position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and chemical properties.
Properties
Molecular Formula |
C11H13IN2O2 |
---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)10-9(12)8(5-6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
DOSGHOUNUHGXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
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